molecular formula C6H13ClN2O2 B2430849 (2S,4R)-4-Hydroxy-N-methylpyrrolidine-2-carboxamide;hydrochloride CAS No. 937799-52-5

(2S,4R)-4-Hydroxy-N-methylpyrrolidine-2-carboxamide;hydrochloride

Cat. No. B2430849
CAS RN: 937799-52-5
M. Wt: 180.63
InChI Key: DCGCOEZFMNXIEO-JBUOLDKXSA-N
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Description

“(2S,4R)-4-Hydroxy-N-methylpyrrolidine-2-carboxamide;hydrochloride” is a chemical compound with the CAS Number: 937799-52-5. It has a molecular weight of 180.63 . It is typically available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H12N2O2.ClH/c1-7-6 (10)5-2-4 (9)3-8-5;/h4-5,8-9H,2-3H2,1H3, (H,7,10);1H/t4-,5+;/m1./s1 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(2S,4R)-4-Hydroxy-N-methylpyrrolidine-2-carboxamide;hydrochloride” is a powder . It has a molecular weight of 180.63 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Neuroprotective Effects

Interestingly, related compounds like N-methyl-(2S,4R)-trans-4-hydroxy-L-proline (NMP) have demonstrated neuroprotective effects . While not directly the same, this finding suggests that (2S,4R)-4-Hydroxy-N-methylpyrrolidine-2-carboxamide hydrochloride might also exhibit similar properties, making it relevant in neurology research.

Imaging Precursor Optimization

Researchers have optimized precursor synthesis conditions for related compounds, such as (2S,4S)-4–[18F]FPArg, for accurate imaging in glioma diagnosis and prognosis evaluation . Although not identical, this highlights the potential for (2S,4R)-4-Hydroxy-N-methylpyrrolidine-2-carboxamide hydrochloride to contribute to molecular imaging studies.

Safety and Hazards

The safety information for this compound indicates a GHS07 pictogram, with the signal word "Warning" . For more detailed safety information, please refer to the MSDS .

properties

IUPAC Name

(2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c1-7-6(10)5-2-4(9)3-8-5;/h4-5,8-9H,2-3H2,1H3,(H,7,10);1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGCOEZFMNXIEO-JBUOLDKXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC(CN1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@@H]1C[C@H](CN1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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